Fast-TRFS is a novel fluorogenic probe specifically designed to detect the activity of mammalian thioredoxin reductase, an enzyme crucial for cellular redox signaling. This compound has garnered attention due to its rapid response time and high selectivity for thioredoxin reductase compared to other biological species. The development of Fast-TRFS addresses the ongoing challenge of finding specific probes for targeted enzymes, enhancing the ability to study various cellular processes.
The discovery of Fast-TRFS was reported in a study published in Nature Communications, where researchers systematically examined the structural factors influencing the probe's response rate and specificity. This work highlighted the importance of optimizing the probe's design to achieve superior performance in detecting thioredoxin reductase activity .
Fast-TRFS belongs to the class of fluorescent probes, specifically designed for bioanalytical applications in cellular biology. It is categorized under small molecule probes that utilize fluorescence as a signaling mechanism to indicate enzyme activity.
The synthesis of Fast-TRFS involves several key chemical reactions that culminate in the formation of a disulfide bond, which is essential for its functionality as a fluorescent probe. The synthetic route includes:
The synthetic procedures include varying linker units and recognition parts to optimize the probe's performance. For instance, modifications were made to examine the effects of different leaving groups on fluorophore release, and various structural adjustments were tested to enhance response rates .
Fast-TRFS features a naphthalimide scaffold as its core fluorophore, which is linked to a disulfide bond that plays a critical role in its sensing mechanism. The structural design allows for rapid fluorescence activation upon reduction by thioredoxin reductase.
The molecular weight of Fast-TRFS is approximately 377.0 g/mol, and it exhibits significant fluorescence enhancement upon cleavage of the disulfide bond, achieving up to a 150-fold increase in emission intensity .
Fast-TRFS undergoes specific chemical reactions that are pivotal for its function as a fluorescent probe:
The kinetics of these reactions have been characterized using high-performance liquid chromatography coupled with mass spectrometry, allowing precise monitoring of reaction intermediates and products .
Fast-TRFS operates on a straightforward mechanism where the reduction of its disulfide bond triggers fluorescence. This mechanism differs from other probes that may require additional steps for activation.
Kinetic studies reveal that Fast-TRFS reaches maximal fluorescence within 5 minutes when incubated with thioredoxin reductase, demonstrating its efficiency compared to other probes in the TRFS series .
Fast-TRFS is characterized by its bright fluorescence under appropriate excitation wavelengths. Its solubility and stability in biological buffers make it suitable for cellular assays.
The compound exhibits notable selectivity toward thioredoxin reductase over other biological species such as glutathione and glutathione reductase. This selectivity is quantified by a selectivity ratio of approximately 55.7-fold over glutathione .
Fast-TRFS has significant scientific applications, particularly in:
Thioredoxin reductase (TrxR) exhibits remarkable evolutionary conservation across mammalian systems, particularly in its active site architecture. The enzyme functions as a homodimeric flavoprotein, where each subunit contains two redox centers: an amino-terminal domain with a conserved -Cys-Val-Asn-Val-Gly-Cys- (CVNVGC) motif and a carboxy-terminal domain featuring a unique selenocysteine (Sec)-containing motif -Gly-Cys-Sec-Gly-COOH (GCUG) [8]. This C-terminal motif resides on a flexible arm that enables electron transfer between subunits—a structural feature critical for catalytic activity. The spatial separation between these centers (~20 Å) necessitates conformational flexibility, with the C-terminal arm acting as a "molecular shuttle" to deliver reducing equivalents from the internal N-terminal center to substrate proteins [8].
Crystallographic studies of human TrxR1 complexed with thioredoxin (Trx) reveal that despite evolutionary divergence, the core fold resembles bacterial homologs, particularly in the FAD/NADPH-binding domains. However, mammalian TrxR uniquely incorporates Sec as the penultimate residue, conferring enhanced catalytic efficiency and substrate versatility. This architectural conservation underscores TrxR's fundamental role in redox homeostasis across species [7] [8].
Table 1: Conserved Active Site Motifs in Mammalian Thioredoxin Reductase
Domain | Active Site Motif | Catalytic Residues | Structural Role |
---|---|---|---|
Amino-terminal | CVNVGC | Cys59, Cys64 | Electron transfer from FAD |
Carboxy-terminal | GCUG | Cys497, Sec498 | Substrate reduction via flexible arm |
Interface region | Helical residues 103-122 | Glu103-Glu122 | Thioredoxin docking and stabilization |
Fast-TRFS operates through a precisely engineered disulfide bond cleavage mechanism that exploits TrxR's native redox activity. Unlike earlier probes (e.g., TRFS-green) requiring multi-step cyclization-driven release mechanisms, Fast-TRFS incorporates a five-membered cyclic disulfide (1,2-dithiolane) that undergoes direct reduction at the Sec498-containing active site of TrxR [2] [3]. This single-step reduction severs the disulfide bond, eliminating intramolecular quenching and triggering a >150-fold fluorescence increase within 5 minutes when incubated with 50 nM TrxR [3] [9].
The disulfide cleavage mechanism demonstrates exceptional redox specificity due to:
Table 2: Comparative Activation Mechanisms of TrxR Probes
Probe | Activation Mechanism | Response Time (50 nM TrxR) | Fluorescence Increase (Fold) | TrxR/GSH Selectivity Ratio |
---|---|---|---|---|
TRFS-green | Disulfide cleavage + cyclization | >3 hours | ∼30 | 15.6 |
TRFS-red | Disulfide cleavage + cyclization | >1.5 hours | ∼90 | 12.8 |
Fast-TRFS | Direct disulfide cleavage | ∼5 minutes | >150 | 55.7 |
The molecular recognition between Fast-TRFS and TrxR is governed by the unique physicochemical properties of selenocysteine (Sec) within the enzyme's active site. Sec differs fundamentally from cysteine (Cys) in its:
Structural studies of the human TrxR-Trx complex reveal that recognition involves a "guided diffusion" mechanism: The flexible C-terminal arm of TrxR positions Sec498′ within van der Waals distance (3.5–4.2 Å) of the disulfide bond in Fast-TRFS, stabilized by a "guiding bar" formed by helical residues Glu103-Glu122 [8]. Mutational analyses confirm that Sec498Ala or C-terminal truncation abolishes probe activation, while mutations at the docking interface (e.g., Trp114Ala) reduce binding affinity by >80% [8].
Notably, genetic disruptions in Sec incorporation machinery (e.g., SECISBP2 mutations) diminish TrxR activity and compromise Fast-TRFS responsiveness, underscoring the probe’s absolute dependence on functional selenoprotein biosynthesis [6].
Table 3: Selenocysteine vs. Cysteine in Thioredoxin Reductase Recognition
Property | Selenocysteine (Sec) | Cysteine (Cys) | Functional Consequence |
---|---|---|---|
Acid dissociation constant (pKa) | ∼5.2 | ∼8.5 | Enhanced nucleophilicity at physiological pH |
Redox potential (mV) | –388 | –220 | Thermodynamic favorability for reduction |
Atomic radius (pm) | 120 | 105 | Flexible transition state stabilization |
Bond rotation freedom | 15° greater than Cys-S bonds | Restricted by orbital overlap | Accommodation of strained cyclic disulfides |
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